SGLT1 Inhibition: Potency vs. Sotagliflozin
SGLT1/2-IN-8 demonstrates an IC₅₀ of 4 nM against human SGLT1 . In contrast, the clinically advanced dual SGLT1/2 inhibitor sotagliflozin exhibits an IC₅₀ of 36 nM for human SGLT1 [1]. This represents a 9-fold greater potency for SGLT1/2-IN-8 at the SGLT1 target.
| Evidence Dimension | SGLT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Sotagliflozin: 36 nM |
| Quantified Difference | 9-fold lower IC₅₀ (higher potency) |
| Conditions | Human SGLT1 in vitro enzyme inhibition assays |
Why This Matters
Higher SGLT1 potency may translate to more pronounced suppression of postprandial intestinal glucose absorption and greater GLP-1 release, a key differentiator for researchers investigating gut-mediated metabolic effects.
- [1] Zambrowicz B, et al. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012; 92(2):158-69. (Referenced in: OR22-5 Sotagliflozin Decreases Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption. PMC 2019). View Source
